REACTION_CXSMILES
|
[Br:1][C:2]1[C:3]([C:10]([OH:12])=[O:11])=[N:4][C:5]([S:8][CH3:9])=[N:6][CH:7]=1.[CH3:13][Si](C=[N+]=[N-])(C)C>CO>[Br:1][C:2]1[C:3]([C:10]([O:12][CH3:13])=[O:11])=[N:4][C:5]([S:8][CH3:9])=[N:6][CH:7]=1
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Name
|
|
Quantity
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2 g
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Type
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reactant
|
Smiles
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BrC=1C(=NC(=NC1)SC)C(=O)O
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Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
12.04 mL
|
Type
|
reactant
|
Smiles
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C[Si](C)(C)C=[N+]=[N-]
|
Name
|
|
Quantity
|
6 mL
|
Type
|
reactant
|
Smiles
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C[Si](C)(C)C=[N+]=[N-]
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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ADDITION
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Details
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after addition
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Type
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CUSTOM
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Details
|
completion of reaction
|
Type
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CUSTOM
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Details
|
The reaction was quenched
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Type
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ADDITION
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Details
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adding about 0.5 mL of TFA into the crude mixture
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Type
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CUSTOM
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Details
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Volatiles were removed under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The resulting crude mixture was purified by flash chromatography (SiO2, Biotage 40M cartridge)
|
Type
|
WASH
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Details
|
The column was eluted with a EtOAc/hexanes gradient mixture (0% to 30%)
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C(=NC(=NC1)SC)C(=O)OC
|
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |